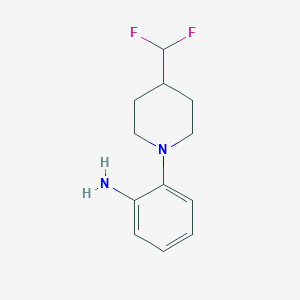

2-(4-(Difluoromethyl)piperidin-1-yl)aniline

CAS No.: 1994610-91-1

Cat. No.: VC3121230

Molecular Formula: C12H16F2N2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1994610-91-1 |

|---|---|

| Molecular Formula | C12H16F2N2 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 2-[4-(difluoromethyl)piperidin-1-yl]aniline |

| Standard InChI | InChI=1S/C12H16F2N2/c13-12(14)9-5-7-16(8-6-9)11-4-2-1-3-10(11)15/h1-4,9,12H,5-8,15H2 |

| Standard InChI Key | HYLTXADUUCVGPB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(F)F)C2=CC=CC=C2N |

| Canonical SMILES | C1CN(CCC1C(F)F)C2=CC=CC=C2N |

Introduction

Chemical Identity and Physical Properties

2-(4-(Difluoromethyl)piperidin-1-yl)aniline is a fluorinated aromatic amine featuring a piperidine ring attached to an aniline moiety with a difluoromethyl substitution. This unique molecular architecture contributes to its distinct chemical and physical properties that make it valuable for various applications.

Basic Identification

The compound is characterized by the following key identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 1994610-91-1 |

| Molecular Formula | C₁₂H₁₆F₂N₂ |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 2-[4-(difluoromethyl)piperidin-1-yl]aniline |

| Standard InChI | InChI=1S/C12H16F2N2/c13-12(14)9-5-7-16(8-6-9)11-4-2-1-3-10(11)15/h1-4,9,12H,5-8,15H2 |

| Standard InChIKey | HYLTXADUUCVGPB-UHFFFAOYSA-N |

| SMILES Notation | C1CN(CCC1C(F)F)C2=CC=CC=C2N |

| PubChem Compound ID | 121201093 |

Source: Information compiled from chemical databases

Structural Features

The compound contains several key structural features that influence its properties:

-

An aniline group with a primary amine at the 2-position

-

A piperidine ring connected to the ortho position of the aniline

-

A difluoromethyl group at the 4-position of the piperidine ring

The positioning of these functional groups creates a unique three-dimensional structure that influences the compound's chemical reactivity and biological interactions.

Chemical Properties and Reactivity

The chemical behavior of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline is largely determined by its functional groups and their interactions.

Key Reactive Sites

The compound contains several reactive sites:

-

Primary Amine Group: Capable of nucleophilic reactions, such as acylation, alkylation, and condensation reactions.

-

Difluoromethyl Group: Provides metabolic stability and influences lipophilicity. The C-F bonds are relatively inert but can participate in certain transformations.

-

Piperidine Nitrogen: Can act as a nucleophile in various reactions and may be protonated under acidic conditions.

Stability Considerations

The difluoromethyl group enhances the compound's metabolic stability compared to non-fluorinated analogues. This group is less susceptible to oxidative metabolism, potentially extending the compound's half-life in biological systems.

Spectroscopic Characteristics

Spectroscopic methods provide valuable tools for identifying and characterizing 2-(4-(Difluoromethyl)piperidin-1-yl)aniline.

NMR Spectroscopy

Based on similar compounds, the expected NMR spectral features include:

-

¹H NMR: Signals for aromatic protons (δ 6.5-7.5 ppm), amine protons (δ 3.5-4.5 ppm), piperidine protons (δ 1.5-3.5 ppm), and a characteristic triplet for the difluoromethyl proton (δ 5.5-6.5 ppm, JH-F ≈ 50-60 Hz).

-

¹⁹F NMR: A doublet at approximately δ -110 to -115 ppm for the difluoromethyl group (JF-H ≈ 50-60 Hz).

-

¹³C NMR: A triplet for the difluoromethyl carbon (δ 115-120 ppm, JC-F ≈ 230-240 Hz).

Mass Spectrometry

The mass spectrum would typically show:

-

Molecular ion peak at m/z 226 [M]⁺

-

Fragment peaks corresponding to the loss of NH₂ (m/z 209), loss of the difluoromethyl group, and cleavage of the piperidine ring.

Biological Activity and Applications

The structural features of 2-(4-(Difluoromethyl)piperidin-1-yl)aniline suggest several potential biological activities and applications.

Structure-Activity Relationships

The relationship between structure and biological activity in this class of compounds is critically influenced by:

-

Position of the Piperidine Ring: Ortho-substitution (as in 2-(4-(Difluoromethyl)piperidin-1-yl)aniline) versus para-substitution (as in 4-(4-(Difluoromethyl)piperidin-1-yl)aniline) affects receptor binding profiles.

-

Fluorination Pattern: Difluoromethyl groups offer different electronic and steric properties compared to trifluoromethyl groups, potentially altering binding affinity and metabolic stability.

Comparison with Structurally Related Compounds

Comparing 2-(4-(Difluoromethyl)piperidin-1-yl)aniline with structurally related compounds provides insights into structure-activity relationships and property trends.

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Functional Implications |

|---|---|---|---|---|

| 2-(4-(Difluoromethyl)piperidin-1-yl)aniline | C₁₂H₁₆F₂N₂ | 226.27 | Reference compound | Balanced lipophilicity and metabolic stability |

| 4-(4-(Difluoromethyl)piperidin-1-yl)aniline | C₁₂H₁₆F₂N₂ | 226.27 | Piperidine at para position | Different spatial orientation for receptor binding |

| 2-Fluoro-4-(piperidin-1-yl)aniline | C₁₁H₁₅FN₂ | 194.25 | Single fluoro substitution, different positioning | Reduced metabolic stability, different electronic properties |

| 4-Piperidin-1-yl-2-(trifluoromethyl)aniline | C₁₂H₁₅F₃N₂ | 244.26 | Trifluoromethyl instead of difluoromethyl | Increased lipophilicity, potentially greater metabolic stability |

| 2-[4-(Trifluoromethyl)piperidin-1-yl]aniline | C₁₂H₁₅F₃N₂ | 244.26 | Trifluoromethyl on piperidine | Different electronic environment around piperidine nitrogen |

Sources: Data compiled from search results

Structure-Property Relationships

The difluoromethyl group in 2-(4-(Difluoromethyl)piperidin-1-yl)aniline offers several advantages compared to other fluorination patterns:

-

Intermediate Lipophilicity: Less lipophilic than trifluoromethyl analogues but more than mono-fluorinated compounds, potentially offering improved pharmacokinetic properties.

-

Hydrogen Bond Donor Capability: Unlike trifluoromethyl groups, the difluoromethyl group can serve as a weak hydrogen bond donor, potentially enhancing interactions with biological targets.

-

Metabolic Profile: Different metabolic stability compared to non-fluorinated and trifluoromethyl analogues, potentially affecting half-life and clearance rates.

Current Research Trends and Future Perspectives

Research involving 2-(4-(Difluoromethyl)piperidin-1-yl)aniline and related compounds reflects current trends in medicinal chemistry and drug development.

Emerging Applications

Current research directions involving fluorinated aniline-piperidine compounds include:

-

Targeted Drug Delivery: Exploration as components in drug delivery systems due to their unique physicochemical properties.

-

Fragment-Based Drug Discovery: Potential use as fragments in building larger bioactive molecules with specific targeting properties.

-

Biological Imaging: Development as components in molecular probes for biological imaging due to the favorable properties conferred by fluorine substituents.

Challenges and Opportunities

Several challenges and opportunities exist in the development of applications for 2-(4-(Difluoromethyl)piperidin-1-yl)aniline:

-

Synthetic Accessibility: Development of efficient, scalable synthetic routes remains a challenge and an opportunity for innovation.

-

Structure-Activity Optimization: Fine-tuning the structure to enhance specific biological activities represents both a challenge and an opportunity.

-

Metabolism Studies: Understanding the metabolic pathways and stability of these compounds in biological systems is crucial for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume